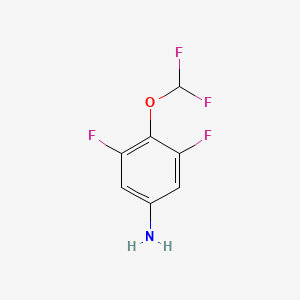
4-(Difluoromethoxy)-3,5-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3,5-difluoroaniline is an organic compound with the molecular formula C7H5F3NO It is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3,5-difluoroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon .
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group, as described in the preparation methods.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)-3,5-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3,5-difluoroaniline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has an isocyanate functional group instead of an aniline group.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, which can be used to synthesize various nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-3,5-difluoroaniline is unique due to the combination of its difluoromethoxy and difluoroaniline groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Biological Activity
4-(Difluoromethoxy)-3,5-difluoroaniline is a fluorinated organic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of both difluoromethoxy and difluoro groups, enhances its biological activity and metabolic stability. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C₈H₆F₄N₁O
- Molecular Weight : 202.14 g/mol
- Structure : The compound features a difluoromethoxy group attached to a 3,5-difluoroaniline backbone.
While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that the presence of fluorine atoms enhances the compound's ability to interact with biological systems. Fluorinated compounds often exhibit:
- Increased lipophilicity, aiding in membrane permeability.
- Enhanced binding affinity to biological targets due to electronic effects.
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. For instance, studies on related fluorinated anilines have shown:
- Inhibition of bacterial growth at low concentrations.
- Effectiveness against resistant strains of bacteria.
Anticancer Potential
Fluorinated anilines have been investigated for their anticancer properties. Compounds with similar structures have demonstrated:
- Cytotoxic effects on various cancer cell lines.
- Mechanisms involving the disruption of cellular processes such as DNA synthesis and repair.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Difluoroaniline | Two fluorine atoms on the aromatic ring | Used in dye synthesis; moderate antibacterial activity |
| 4-Bromo-2,5-difluoroaniline | Bromine atom substitution | Exhibits different reactivity; potential anticancer |
| 4-(Difluoromethoxy)-2-nitroaniline | Nitro group instead of amino group | Different biological activities; potential for drug development |
Safety Profile
Handling of this compound requires caution due to its potential health hazards:
- Classified as an irritant and health hazard.
- Recommended safety practices include using personal protective equipment and working in well-ventilated areas.
Properties
Molecular Formula |
C7H5F4NO |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3,5-difluoroaniline |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
YRRDRQNPELNJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















